4-Methylpiperidine-1-sulfonamide

CNS Drug Discovery Serotonin Receptor Pharmacology Combinatorial Chemistry

Sourcing a versatile piperidine-sulfonamide scaffold with an unsubstituted NH2 group for divergent synthesis can be challenging. 4-Methylpiperidine-1-sulfonamide offers a critical solution, providing the 4-methyl substituent essential for hydrophobic enzyme pocket interactions. Key procurement differentiators: - Enables synthesis of potent 5-HT7 antagonists, supporting 384-compound library generation for CNS research. - Functions as a validated ATP-pocket anchor for ERK kinase inhibitors, yielding anti-proliferative derivatives with IC50 values as low as 2.96 μM. - The 4-methyl group delivers a 0.3-0.5 log unit potency enhancement over unsubstituted piperidine scaffolds in MMP inhibition.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
Cat. No. B13628138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperidine-1-sulfonamide
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)N
InChIInChI=1S/C6H14N2O2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
InChIKeyOPIKNJUFVSDEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperidine-1-sulfonamide Structure & Properties


4-Methylpiperidine-1-sulfonamide (C₆H₁₄N₂O₂S, MW 178.25 g/mol) is an unsubstituted sulfonamide bearing a 4-methylpiperidine ring . As a parent scaffold rather than a terminal bioactive derivative, its procurement value is defined by its utility as a versatile building block in medicinal chemistry and agrochemical synthesis [1]. The compound features a predicted LogP of 1.64 and a polar surface area (PSA) of 71.78 Ų, indicating moderate lipophilicity suitable for CNS penetration when incorporated into larger molecular frameworks . Unlike many N-substituted sulfonamide derivatives with pre-installed aromatic moieties, this parent compound provides an unencumbered sulfonamide NH₂ group, enabling divergent synthetic elaboration—a property that directly informs procurement decisions for custom library synthesis and SAR exploration [1].

Building block
Unsubstituted sulfonamide NH₂ group enables divergent synthetic elaboration for CNS-targeted libraries
Physicochemical profile
Moderate lipophilicity and polar surface area within CNS drug-like window supports brain-penetrant framework design
Scaffold utility
4-Methylpiperidine ring provides steric and hydrophobic handle critical for SAR exploration

4-Methylpiperidine-1-sulfonamide Non-Interchangeability


Procurement of 4-methylpiperidine-1-sulfonamide cannot be casually substituted with unsubstituted piperidine-1-sulfonamide or alternative N-substituted sulfonamide analogs without compromising synthetic outcomes. The 4-methyl substituent on the piperidine ring introduces distinct steric and conformational constraints that directly influence downstream biological activity in derived compounds. QSAR studies on piperidine sulfonamide aryl hydroxamic acid analogs acting as matrix metalloproteinase (MMP) inhibitors have established that hydrophobic interactions at the piperidine 4-position play a dominant role in enzyme binding [1]. Furthermore, substitution at the 4-position modulates the basicity and conformational preferences of the piperidine nitrogen, which critically affects receptor binding profiles in CNS-targeting sulfonamide libraries [2]. Generic substitution with unsubstituted piperidine-1-sulfonamide or 4-methoxymethyl analogs would yield structurally distinct products with altered steric bulk, hydrophobic character, and binding-site complementarity—rendering comparative SAR analysis invalid and potentially derailing lead optimization campaigns [1][2].

4-Methyl steric and conformational effects cannot be replicated by unsubstituted or polar 4-substituted analogs; may alter binding-site complementarity.
Hydrophobic interactions at piperidine 4-position are dominant for derived compound target engagement; substitution may shift SAR interpretation.
Generic substitution with 4-unsubstituted or 4-methoxymethyl piperidine sulfonamides yields structurally distinct products; direct replacement may require re-validation.

4-Methylpiperidine-1-sulfonamide Comparative Evidence


5-HT₇ Receptor Binding Enhancement

Compounds derived from the 4-methylpiperidine-1-sulfonamide scaffold demonstrate nanomolar binding affinity at the 5-HT₇ receptor, with the most potent library member (J20) exhibiting an IC₅₀ of 39 nM in [³H]-5-CT competitive binding assays [1]. This contrasts with the broader class of unsubstituted piperidine sulfonamides, which generally require additional structural optimization to achieve comparable CNS receptor affinity. The 4-methyl group contributes critical hydrophobic contacts within the 5-HT₇ binding pocket that are absent in the 4-unsubstituted piperidine-1-sulfonamide scaffold [1]. Furthermore, SB-258719—a selective 5-HT₇ antagonist incorporating the (R)-3,N-dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide structure—displays high receptor affinity (pKᵢ = 7.5) and >100-fold selectivity over a range of other receptors [2].

5-HT₇ Binding Context
Class-level inference
Scaffold-derived J20: IC₅₀ 39 nM Unsubstituted scaffold: no comparable affinity without optimization
Supports scaffold-derived 5-HT₇ affinity context
Derivative compound; SB-258719 also shows pKᵢ 7.5, >100-fold selectivity
CNS Drug Discovery Serotonin Receptor Pharmacology Combinatorial Chemistry

Docking-Validated ERK Inhibitor Scaffold

The 4-methylpiperidine-1-sulfonamide moiety serves as a validated ATP-binding pocket anchor in ERK kinase inhibitor design. Molecular docking studies of 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one at the ATP binding pocket of the ERK kinase domain confirmed that the 4-methylpiperidine sulfonamide fragment occupies a critical hydrophobic sub-pocket, enabling rational molecular extension strategies [1]. The resulting heterocyclic sulfonamide derivatives exhibited pronounced anti-proliferative activities against MCF-7, HepG-2, and HCT-116 cancer cell lines, with the most potent compound (22) achieving an IC₅₀ of 2.96 μM [1]. In contrast, the unsubstituted piperidine-1-sulfonamide fragment lacks the steric and hydrophobic complementarity required for optimal ERK ATP-pocket occupancy, as demonstrated by reduced docking scores and diminished cellular potency in parallel synthesized analogs [1]. Additionally, the derived compounds induced significant G2/M phase cell cycle arrest and apoptosis, confirmed by flow cytometry [1].

ERK Inhibitor Activity
Class-level inference
IC₅₀ 2.96 μM (compound 22, MCF-7/HepG-2/HCT-116)
Supports ERK inhibitor design context
Docking-validated ATP pocket anchor; derived heterocyclic sulfonamide
Oncology MAP Kinase Signaling Structure-Based Drug Design

MMP S1' Pocket Hydrophobic Modulation

Quantitative structure-activity relationship (QSAR) analysis of piperidine sulfonamide aryl hydroxamic acid analogs has established that hydrophobic interactions at the piperidine 4-position are a dominant determinant of MMP inhibitory potency [1]. The 4-methyl substituent provides a specific hydrophobic contribution (quantified via hydrophobic substituent constant π) that enhances S1' pocket occupancy relative to the unsubstituted piperidine analog. This QSAR-derived relationship demonstrates that the 4-methyl group increases calculated inhibitory potency by approximately 0.3-0.5 log units over the unsubstituted scaffold, depending on the specific MMP isoform [1]. In contrast, more polar 4-substituents (e.g., 4-hydroxy, 4-methoxy) reduce S1' pocket complementarity and are associated with 5- to 10-fold reductions in potency in optimized series, while bulkier hydrophobic groups (e.g., 4-benzyl) introduce steric clashes that diminish activity in MMP-3-selective inhibitors [1].

MMP S1' Hydrophobicity
Class-level inference
~0.3–0.5 log unit potency enhancement over unsubstituted; polar 4-substituents reduce 5–10×
QSAR-validated hydrophobic contribution
MMP-1/MMP-13 QSAR model
Matrix Metalloproteinase Inhibition QSAR Modeling Anti-metastatic Drug Design

CNS Drug-Like Property Window

The unsubstituted 4-methylpiperidine-1-sulfonamide scaffold possesses a calculated LogP of 1.64 and a polar surface area (PSA) of 71.78 Ų . These values position the scaffold within the established CNS drug-likeness window (LogP 1-4; PSA < 90 Ų), predicting favorable blood-brain barrier penetration when incorporated into larger CNS-targeting molecules. In contrast, the more polar 4-hydroxypiperidine-1-sulfonamide analog exhibits a LogP reduction of approximately 0.8-1.2 log units (estimated) and an elevated PSA exceeding 90 Ų, which correlates with reduced passive CNS permeability [1]. Conversely, the 4-benzylpiperidine-1-sulfonamide analog presents an elevated LogP > 3.5, increasing the risk of high plasma protein binding and metabolic clearance [1]. The 4-methyl substitution thus achieves an empirically favorable balance between lipophilicity and polarity that is not replicated by alternative 4-position modifications.

CNS Drug-Likeness
Supporting evidence
LogP 1.64, PSA 71.78 Ų (within CNS window)
Supports CNS permeability context
Calculated properties; experimental validation advised
Physicochemical Profiling CNS Drug Design ADME Prediction

4-Methylpiperidine-1-sulfonamide Application Scenarios


5-HT₇ Receptor Antagonist Library Synthesis

Procure 4-methylpiperidine-1-sulfonamide as the core building block for automated parallel synthesis of N-substituted sulfonamide libraries targeting 5-HT₇ receptors. The scaffold enables generation of 384-compound libraries with multiple sub-100 nM hits (e.g., J20, IC₅₀ = 39 nM) and supports development of selective 5-HT₇ antagonists such as SB-258719 (pKᵢ = 7.5, >100-fold selectivity) for depression and cognitive disorder research [1][2].

ERK Kinase Inhibitor via Molecular Extension

Use 4-methylpiperidine-1-sulfonamide as a docking-validated ATP-binding pocket anchor for rational design of ERK kinase inhibitors. The scaffold enables molecular extension at the sulfonamide nitrogen to generate heterocyclic derivatives with anti-proliferative activity reaching IC₅₀ = 2.96 μM against MCF-7, HepG-2, and HCT-116 cancer cell lines, with confirmed G2/M phase arrest and apoptosis induction [1].

S1' Pocket-Optimized MMP Inhibitor

Select 4-methylpiperidine-1-sulfonamide for MMP inhibitor programs where S1' pocket hydrophobic interactions are critical. QSAR modeling identifies the 4-methyl group as the optimal small hydrophobic substituent, contributing approximately 0.3-0.5 log units of potency enhancement over unsubstituted piperidine scaffolds in MMP-1 and MMP-13 inhibition [1].

Application
Selection Property
Validation Focus
5-HT₇ receptor antagonist library studies
4-Methyl scaffold with reported nanomolar-affinity derivatization
5-HT₇ receptor binding assay context
ERK kinase inhibitor design studies
ATP-pocket docking-compatible core fragment
Anti-proliferative endpoint in cancer cell models
MMP S1' pocket modulation studies
Hydrophobic 4-methyl contribution to S1' occupancy
MMP inhibitory activity in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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